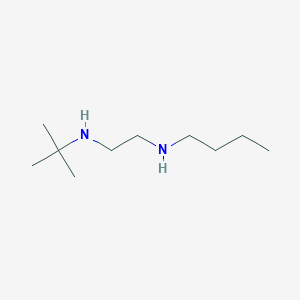

N-butyl-N'-tert-butylethane-1,2-diamine

Beschreibung

BenchChem offers high-quality N-butyl-N'-tert-butylethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-N'-tert-butylethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

91135-05-6 |

|---|---|

Molekularformel |

C10H24N2 |

Molekulargewicht |

172.31 g/mol |

IUPAC-Name |

N-butyl-N'-tert-butylethane-1,2-diamine |

InChI |

InChI=1S/C10H24N2/c1-5-6-7-11-8-9-12-10(2,3)4/h11-12H,5-9H2,1-4H3 |

InChI-Schlüssel |

LNBFCSMKDGGMCE-UHFFFAOYSA-N |

SMILES |

CCCCNCCNC(C)(C)C |

Kanonische SMILES |

CCCCNCCNC(C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis route for N-butyl-N'-tert-butylethane-1,2-diamine

An In-Depth Technical Guide on the Synthesis of N-butyl-N'-tert-butylethane-1,2-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic route for N-butyl-N'-tert-butylethane-1,2-diamine, an unsymmetrically substituted vicinal diamine. Such structures are of significant interest as versatile ligands in coordination chemistry and as key building blocks for pharmaceutical agents and advanced materials.[1][2][3] The synthesis of unsymmetrical diamines presents a considerable challenge due to the difficulty in controlling the selective functionalization of two chemically similar amine groups. This document outlines a logical, high-yield, four-step synthetic pathway centered on a protecting group strategy coupled with sequential reductive amination. The causality behind experimental choices, detailed step-by-step protocols, and a discussion of alternative strategies are provided to equip researchers, scientists, and drug development professionals with a practical and scientifically rigorous approach to obtaining this target molecule.

Introduction and Strategic Overview

The synthesis of vicinal diamines, particularly those with distinct N-substituents, is a pivotal task in modern organic chemistry. The unique steric and electronic properties of N-butyl-N'-tert-butylethane-1,2-diamine make it a valuable target. However, classical methods like direct alkylation of ethylenediamine with corresponding alkyl halides are fraught with difficulties, including polyalkylation, which leads to complex and difficult-to-separate mixtures, and elimination side-reactions, particularly with tertiary halides like tert-butyl bromide.[4][5][6]

To circumvent these issues, a more controlled and logical approach is necessary. The strategy detailed herein employs a well-established protecting group methodology to differentiate the two amine functionalities of ethylenediamine, followed by a two-stage introduction of the alkyl groups via reductive amination. This ensures high selectivity and leads to a pure final product.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a clear and manageable pathway. The core strategy involves the sequential formation of the two distinct C-N bonds. This is best achieved by disconnecting one C-N bond at a time, leading back to a mono-protected ethylenediamine derivative, a cornerstone of this synthetic approach.

Caption: Retrosynthetic analysis of the target diamine.

Recommended Synthetic Pathway: A Four-Step Approach

The proposed synthesis is a sequence of four reliable and scalable reactions: (I) selective mono-protection of ethylenediamine, (II) reductive amination to install the n-butyl group, (III) deprotection, and (IV) a second reductive amination to install the sterically demanding tert-butyl group.

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Discussion and Experimental Protocols

Step I: Selective Mono-Boc Protection of Ethylenediamine

Expertise & Experience: The primary challenge in functionalizing symmetrical diamines is preventing di-substitution.[7] By using a large excess of ethylenediamine relative to the protecting agent, di-tert-butyl dicarbonate (Boc₂O), the statistical probability of the electrophile reacting with an already-protected molecule is significantly reduced. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and the solubility of both reactants and products. The reaction is performed at 0°C to temper the exothermicity and further enhance selectivity.

Trustworthiness: This protocol is a self-validating system. The mono-protected product has significantly different polarity compared to the starting diamine and the di-protected byproduct, allowing for straightforward purification by column chromatography or, in many cases, simple acid-base extraction workup.

Protocol:

-

In a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve ethylenediamine (6.0 g, 100 mmol, 5 equivalents) in 200 mL of dichloromethane (CH₂Cl₂).

-

Cool the vigorously stirred solution to 0°C in an ice bath.

-

Dissolve di-tert-butyl dicarbonate (Boc₂O) (4.36 g, 20 mmol, 1 equivalent) in 100 mL of CH₂Cl₂ and add it to the dropping funnel.

-

Add the Boc₂O solution dropwise to the ethylenediamine solution over 2 hours, ensuring the internal temperature does not exceed 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between 200 mL of diethyl ether and 200 mL of 2N NaOH solution. Separate the layers and extract the aqueous layer twice with 100 mL portions of diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-ethylenediamine as a colorless oil. Further purification can be achieved via silica gel chromatography if necessary.

Step II: Reductive Amination for n-Butyl Group Introduction

Expertise & Experience: Reductive amination is a superior method for C-N bond formation compared to direct alkylation with alkyl halides.[4][8] It is a two-step, one-pot process where the amine and a carbonyl compound first form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice here. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated iminium intermediate.[4] This selectivity prevents side reactions and leads to cleaner products.

Caption: Simplified mechanism of reductive amination.

Protocol:

-

To a solution of N-Boc-ethylenediamine (3.20 g, 20 mmol) in 100 mL of 1,2-dichloroethane (DCE), add butanal (1.58 g, 22 mmol, 1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5.08 g, 24 mmol, 1.2 equivalents) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 18 hours.

-

Work-up: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-N'-butylethane-1,2-diamine, which can be purified by column chromatography.

Step III: Boc Group Deprotection

Expertise & Experience: The tert-butyloxycarbonyl (Boc) group is specifically designed for its stability in basic and neutral conditions and its facile cleavage under acidic conditions.[7] Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane or diethyl ether are commonly used. TFA is often preferred for its effectiveness and the volatility of its byproducts.

Protocol:

-

Dissolve the N-Boc-N'-butylethane-1,2-diamine (4.32 g, 20 mmol) from the previous step in 50 mL of CH₂Cl₂ and cool to 0°C.

-

Slowly add trifluoroacetic acid (TFA) (15.4 mL, 200 mmol, 10 equivalents).

-

Remove the ice bath and stir the solution at room temperature for 2 hours.

-

Work-up: Concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in 50 mL of water and basify to pH > 12 by the slow addition of 50% aqueous NaOH, ensuring the flask is cooled in an ice bath.

-

Extract the product into CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate carefully to yield N-butylethane-1,2-diamine. The product may be purified by distillation under reduced pressure.

Step IV: Reductive Amination for tert-Butyl Group Introduction

Expertise & Experience: The final step involves introducing the sterically bulky tert-butyl group. This is achieved via another reductive amination, this time using pivalaldehyde (2,2-dimethylpropanal). The steric hindrance of both the amine and the aldehyde may slow the reaction rate, but the fundamental principles of reductive amination with NaBH(OAc)₃ remain effective.

Protocol:

-

To a solution of N-butylethane-1,2-diamine (2.32 g, 20 mmol) in 100 mL of DCE, add pivalaldehyde (1.89 g, 22 mmol, 1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5.08 g, 24 mmol, 1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or GC-MS for the disappearance of the starting amine.

-

Work-up: Perform an identical work-up as described in Step II by quenching with saturated NaHCO₃ solution.

-

After extraction and drying, the crude product is concentrated. The final product, N-butyl-N'-tert-butylethane-1,2-diamine, should be purified by fractional distillation under reduced pressure to obtain a clear, colorless liquid.

Data Summary

| Step | Compound Name | Starting Materials | Key Reagents | Expected Yield | Purification Method |

| I | N-Boc-ethylenediamine | Ethylenediamine | Boc₂O | 80-90% | Acid-Base Extraction / Chromatography |

| II | N-Boc-N'-butylethane-1,2-diamine | N-Boc-ethylenediamine, Butanal | NaBH(OAc)₃ | 75-85% | Chromatography |

| III | N-butylethane-1,2-diamine | N-Boc-N'-butylethane-1,2-diamine | TFA or HCl | >90% | Distillation |

| IV | N-butyl-N'-tert-butylethane-1,2-diamine | N-butylethane-1,2-diamine, Pivalaldehyde | NaBH(OAc)₃ | 65-75% | Fractional Distillation |

Conclusion

The synthesis of N-butyl-N'-tert-butylethane-1,2-diamine is effectively and reliably achieved through a four-step sequence involving mono-Boc protection of ethylenediamine followed by two sequential reductive aminations. This strategic approach provides excellent control over selectivity, avoiding the common pitfalls of direct alkylation and resulting in high yields of the desired unsymmetrical diamine. The protocols described are robust, scalable, and utilize common laboratory reagents and techniques, providing a solid foundation for researchers in need of this and structurally related compounds.

References

-

Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC - NIH. Available at: [Link]

-

Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. Designed Monomers and Polymers. Available at: [Link]

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters. Available at: [Link]

-

Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. ResearchGate. Available at: [Link]

- Process for the production of di-tert.-butyl-ethylene diamine. Google Patents.

- A kind of preparation method of N-substituted ethylenediamine derivative. Google Patents.

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

24.6 Synthesis of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

-

Tert-butyl alkylation with t-BuBr. Sciencemadness.org. Available at: [Link]

Sources

- 1. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Sciencemadness Discussion Board - Tert-butyl alkylation with t-BuBr - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Analysis of N-butyl-N'-tert-butylethane-1,2-diamine: A Technical Guide

An In-depth Examination of the Structural Elucidation of a Key Diamine Intermediate

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. N-substituted ethylenediamines are a class of compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, from active pharmaceutical ingredients to complex ligands for catalysis.[1][2][3] This technical guide provides a detailed analysis of the spectroscopic data for a specific, unsymmetrically substituted member of this family: N-butyl-N'-tert-butylethane-1,2-diamine.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The interpretation of this data is foundational for confirming molecular identity, assessing purity, and understanding the electronic and steric properties that govern its reactivity.

Molecular Structure and Spectroscopic Overview

N-butyl-N'-tert-butylethane-1,2-diamine possesses a central ethylenediamine backbone asymmetrically substituted with a flexible n-butyl group and a sterically demanding tert-butyl group. This structural arrangement gives rise to a unique spectroscopic fingerprint, which we will dissect in the subsequent sections.

| Spectroscopic Technique | Key Observables |

| ¹H NMR | Distinct signals for the n-butyl and tert-butyl groups, along with the ethylene bridge and amine protons. |

| ¹³C NMR | Resonances corresponding to the unique carbon environments within the molecule. |

| IR Spectroscopy | Characteristic vibrational modes for N-H, C-H, and C-N bonds. |

| Mass Spectrometry | The molecular ion peak and specific fragmentation patterns resulting from the cleavage of the alkyl and diamine core. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-butyl-N'-tert-butylethane-1,2-diamine, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum of N-butyl-N'-tert-butylethane-1,2-diamine is expected to exhibit a series of distinct signals corresponding to the chemically inequivalent protons in the molecule. The steric hindrance imposed by the tert-butyl group can influence the conformation of the molecule in solution, which may be reflected in the chemical shifts and coupling patterns.[4]

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl Protons | ~ 1.0 - 1.2 | Singlet | 9H |

| n-Butyl (CH₃) | ~ 0.9 | Triplet | 3H |

| n-Butyl (CH₂) | ~ 1.3 - 1.5 | Multiplet | 4H |

| Ethylene Bridge (CH₂) | ~ 2.5 - 2.8 | Multiplet | 4H |

| Amine Protons (NH) | Variable (broad) | Singlet | 2H |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

The prominent singlet for the tert-butyl protons is a key diagnostic feature.[4] The protons of the ethylene bridge are expected to appear as a more complex multiplet due to coupling with each other and the adjacent amine protons. The chemical shift of the amine protons is often broad and can vary with solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Chemical Shift (δ, ppm) |

| tert-Butyl (C(CH₃)₃) | ~ 50 |

| tert-Butyl (C(CH₃)₃) | ~ 29 |

| n-Butyl (CH₂) | ~ 50 |

| n-Butyl (CH₂) | ~ 32 |

| n-Butyl (CH₂) | ~ 20 |

| n-Butyl (CH₃) | ~ 14 |

| Ethylene Bridge (CH₂) | ~ 48 - 52 |

Note: Predicted chemical shifts are based on typical values for similar structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-butyl-N'-tert-butylethane-1,2-diamine is characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3300 - 3500 | N-H Stretch | Medium |

| 2850 - 2960 | C-H Stretch (Aliphatic) | Strong |

| 1450 - 1470 | C-H Bend (Scissoring) | Medium |

| 1365 & 1390 | C-H Bend (tert-Butyl) | Medium |

| 1050 - 1250 | C-N Stretch | Medium |

The presence of a medium intensity band in the N-H stretching region is a clear indication of the secondary amine functionalities. The strong C-H stretching absorptions are characteristic of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For N-butyl-N'-tert-butylethane-1,2-diamine, electron ionization (EI) would likely lead to the fragmentation of the molecular ion.[5]

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 172.31 | Molecular Ion [M]⁺ |

| 157 | Loss of a methyl group [M-CH₃]⁺ |

| 115 | Loss of a tert-butyl group [M-C(CH₃)₃]⁺ |

| 100 | Cleavage of the ethylene bridge |

| 86 | Cleavage leading to [CH₂=NHC(CH₃)₃]⁺ |

| 72 | Cleavage leading to [CH₂=NH(CH₂)₃CH₃]⁺ |

| 57 | tert-Butyl cation [C(CH₃)₃]⁺ |

The molecular ion peak at m/z 172.31 would confirm the molecular formula of C₁₀H₂₄N₂.[6][7] The fragmentation pattern is dominated by the cleavage of the C-C bonds adjacent to the nitrogen atoms (α-cleavage), which is a characteristic feature of amines.[5]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrumental parameters.

NMR Spectroscopy Protocol

Caption: Workflow for NMR sample preparation and data acquisition.

IR Spectroscopy Protocol

Caption: Workflow for ATR-FTIR sample analysis.

Mass Spectrometry Protocol

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic data of N-butyl-N'-tert-butylethane-1,2-diamine provides a clear and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and MS techniques allows for a comprehensive characterization, which is essential for its application in research and development. The distinct features arising from the asymmetric substitution pattern, particularly the signals from the n-butyl and tert-butyl groups, serve as reliable diagnostic markers for this compound.

References

-

Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 59(4), 463-469. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved February 23, 2026, from [Link]

-

American Chemical Society. (n.d.). Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). N,N'-Di-tert-butylethylenediamine. Retrieved February 23, 2026, from [Link]

-

Keller, R. N., & Edwards, L. J. (1952). Preparation and Properties of N-Monosubstituted Ethylenediamine Complexes of Cobalt and Nickel. Journal of the American Chemical Society, 74(1), 215-218. [Link]

- Google Patents. (n.d.). CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative.

-

NIST. (n.d.). N,N'-di-t-Butylethylenediamine. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). N,N'-di-t-Butylethylenediamine. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). N,N'-di-t-Butylethylenediamine. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). N, N-(Dialkylsubstituted)-1,2-Diarylethylene Diamines: Chemical Ionization Mass Spectral Analysis. Retrieved February 23, 2026, from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. chemijournal.com [chemijournal.com]

- 6. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 7. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

CAS number and molecular formula of N-butyl-N'-tert-butylethane-1,2-diamine

[1]

Executive Summary & Chemical Identity

N-butyl-N'-tert-butylethane-1,2-diamine is an unsymmetrical vicinal diamine characterized by a steric differential between its two nitrogen substituents: a bulky, rigid tert-butyl group and a flexible, linear n-butyl group.[1] This structural asymmetry makes it a high-value ligand in coordination chemistry, particularly for designing Atomic Layer Deposition (ALD) precursors where lower melting points and specific volatility profiles are required compared to symmetrical analogs (e.g., N,N'-di-tert-butylethylenediamine).[1]

Core Identity Data

| Property | Specification |

| Chemical Name | N-butyl-N'-(tert-butyl)ethane-1,2-diamine |

| CAS Number | 91135-05-6 |

| Molecular Formula | C₁₀H₂₄N₂ |

| Molecular Weight | 172.31 g/mol |

| IUPAC Name | N-butyl-N'-(2-methylpropan-2-yl)ethane-1,2-diamine |

| Structure | CH₃(CH₂)₃–NH–CH₂–CH₂–NH–C(CH₃)₃ |

| Appearance | Colorless to pale yellow liquid (Predicted) |

| Boiling Point | ~195–200 °C (Estimated based on homologs) |

| Solubility | Miscible in alcohols, ethers, and hydrocarbons; limited water solubility.[1][2][3][4][5] |

Strategic Synthesis: Reductive Amination Protocol

The most robust and scalable method for synthesizing unsymmetrical diamines prevents the formation of statistical mixtures (e.g., di-butyl and di-tert-butyl byproducts).[1] The recommended protocol utilizes a stepwise reductive amination approach, starting with the commercially available mono-substituted N-tert-butylethylenediamine.[1]

Rationale

Direct alkylation of ethylenediamine with butyl halides often leads to over-alkylation (tertiary amines). Reductive amination using butyraldehyde ensures mono-alkylation selectivity at the primary amine site, leaving the secondary tert-butyl amine untouched due to steric hindrance.[1]

Experimental Workflow

Precursors:

-

Substrate: N-tert-butylethylenediamine (CAS 4062-57-1)[1]

-

Reagent: Butyraldehyde (CAS 123-72-8)[1]

-

Reductant: Sodium Borohydride (NaBH₄) or Hydrogen/Pd-C[1]

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation:

-

Charge a reaction vessel with N-tert-butylethylenediamine (1.0 eq) in anhydrous methanol under inert atmosphere (

). -

Cool to 0°C. Add Butyraldehyde (1.05 eq) dropwise to control the exotherm.

-

Mechanism:[1][2][3] The primary amine attacks the aldehyde carbonyl, eliminating water to form the corresponding aldimine (Schiff base).[1]

-

Stir at room temperature for 2–4 hours. (Monitoring: disappearance of aldehyde peak via GC-MS).

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.[1] Caution: Hydrogen gas evolution.[1]

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Alternative: Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C) is preferred for industrial scale-up to avoid boron salts.[1]

-

-

Work-up & Purification:

-

Quench excess reductant with dilute HCl (pH < 2) to decompose borate complexes.

-

Basify with NaOH (pH > 12) to liberate the free amine.

-

Extract with Dichloromethane (DCM) or Diethyl Ether (

). -

Dry organic layer over anhydrous

. -

Distillation: Purify via fractional distillation under reduced pressure to isolate the title compound.

-

Synthesis Pathway Diagram[1][2]

Figure 1: Stepwise reductive amination pathway ensuring selective formation of the unsymmetrical diamine.

Applications in Ligand Engineering

The primary utility of N-butyl-N'-tert-butylethane-1,2-diamine lies in its ability to break molecular symmetry in metal complexes.[1]

Atomic Layer Deposition (ALD) Precursors

Symmetrical ligands (e.g., N,N'-di-tert-butyl) often yield highly crystalline metal complexes with high melting points.[1] By introducing asymmetry (

-

Entropy Increase: The irregular packing of the alkyl chains lowers the melting point, often resulting in liquid precursors at room temperature.[1]

-

Volatility: Liquid precursors are easier to vaporize and transport in ALD manifolds compared to solids (which suffer from sublimation rate changes over time).

-

Steric Tuning: The tert-butyl group protects the metal center from premature oxidation/hydrolysis, while the n-butyl group maintains solubility.[1]

Coordination Chemistry

This diamine serves as a bidentate ligand for transition metals (Zn, Cu, Ni, Co).[1]

-

Chelation Mode: Forms a 5-membered chelate ring (

).[1] -

Electronic Effect: The electron-donating inductive effect (+I) of the alkyl groups increases the basicity of the nitrogen centers, stabilizing high-oxidation-state metal centers.[1]

Ligand Coordination Diagram

Figure 2: Bidentate coordination mode showing the chemically distinct nitrogen environments tailored for asymmetric steric protection.[1]

Safety & Handling

As with all aliphatic diamines, strict safety protocols are required to prevent chemical burns and respiratory sensitization.[1]

References

-

U.S. Environmental Protection Agency (EPA). (2025). N-butyl-N'-tert-butylethane-1,2-diamine - Chemical Substance Properties. CompTox Chemicals Dashboard.[4] [Link]

-

Rice, L. M., et al. (1954).[1] N,N'-Dialkylethylenediamines by Reduction of Dialkyloxamides. Journal of the American Chemical Society.[6][7] [Link]

-

Pittelkow, M., et al. (2006).[1] (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

-

Gordon, R. G., et al. (2003).[1] Vapor deposition of metal oxides and silicates: possible gate insulators for future microelectronics. Chemistry of Materials. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. N,N-DI-N-BUTYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | 4062-60-6 [chemicalbook.com]

- 4. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Monograph: N-Butyl-N'-tert-butylethane-1,2-diamine

CAS Registry Number: 91135-05-6

Formula: C

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of

Nomenclature and Structural Identity

IUPAC Systematic Naming

The naming of this compound follows the IUPAC Nomenclature of Organic Chemistry (Blue Book) rules for substituted diamines.

-

Parent Structure: Ethane-1,2-diamine (a two-carbon chain with amine groups at positions 1 and 2).

-

Locants: To differentiate the nitrogen atoms, IUPAC recommends using

and -

Alphabetization: Substituents are listed alphabetically. "Butyl" (b) precedes "tert-butyl" (b).[2] Note that while "tert-" is a stereodescriptor often ignored in alphabetization, the base comparison is effectively butyl vs. butyl. However, using the rigorous systematic name for the tert-butyl group, 2-methylpropan-2-yl , clarifies the order: "Butyl" (b) vs. "Methyl..." (m).

Preferred IUPAC Name (PIN):

Accepted Common Name:

Structural Logic Diagram

The following diagram illustrates the hierarchical breakdown of the nomenclature logic.

Figure 1: Decision tree for IUPAC nomenclature derivation.

Synthetic Methodology

Synthesis of nonsymmetric diamines presents a challenge: avoiding the formation of symmetric byproducts (e.g.,

The most robust, self-validating protocol is Reductive Amination starting from the mono-substituted precursor,

Reaction Pathway

The synthesis exploits the steric bulk of the tert-butyl group, which is installed first (or purchased), leaving the primary amine free for controlled reaction with butyraldehyde.

Figure 2: Step-wise reductive amination workflow.

Detailed Protocol

Objective: Selective mono-alkylation of the primary amine site.

Reagents:

- -tert-butylethylenediamine (1.0 equiv)[3]

-

Butyraldehyde (1.0 equiv)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)

) (1.4 equiv) -

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Procedure:

-

Imine Formation: In a dry flask under nitrogen, dissolve

-tert-butylethylenediamine in DCE. Add butyraldehyde dropwise at 0°C. -

Equilibration: Allow the mixture to stir at room temperature for 30 minutes. This ensures complete formation of the imine intermediate.

-

Reduction: Add NaBH(OAc)

in portions. The use of STAB is critical here; it is milder than NaBH -

Quench & Workup: Quench with saturated aqueous NaHCO

. Extract with DCM. -

Purification: The crude oil can be purified via vacuum distillation. The boiling point difference between the product and any unreacted starting material allows for clean separation.

Analytical Characterization

To validate the synthesis, the researcher must confirm the presence of two distinct alkyl groups and the integrity of the ethylenediamine backbone.

Predicted NMR Data

The asymmetry of the molecule results in a distinct

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| tert-Butyl | 1.10 | Singlet (s) | 9H | C(CH |

| n-Butyl (Term) | 0.90 | Triplet (t) | 3H | Terminal -CH |

| n-Butyl (Chain) | 1.30 - 1.50 | Multiplet (m) | 4H | -CH |

| n-Butyl (N-CH2) | 2.60 | Triplet (t) | 2H | -NH-CH |

| Backbone | 2.65 - 2.80 | Multiplet (m) | 4H | N-CH |

| Amine H | 1.2 - 1.8 | Broad (br) | 2H | -NH - (Exchangeable) |

Mass Spectrometry (MS)

-

Molecular Ion: [M+H]

= 173.32 m/z. -

Fragmentation Pattern:

-

Loss of tert-butyl group (M - 57).

-

Alpha-cleavage of the butyl chain.

-

Applications in Ligand Design

The primary utility of

-

Asymmetric Catalysis: When coordinated to metal centers (e.g., Cu, Pd), the tert-butyl group acts as a "steric wall," blocking one quadrant of the coordination sphere, while the n-butyl group allows substrate approach. This is crucial for enantioselective catalysis.

-

Curing Agents: In epoxy resin chemistry, the primary amine (on the n-butyl side) reacts faster than the sterically hindered secondary amine (on the tert-butyl side), providing a "dual-cure" mechanism that extends pot life.

References

-

IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry, 2014. Link

-

CAS Registry: National Center for Biotechnology Information. PubChem Compound Summary for CID 77680 (Related Di-tert analog for structural comparison). Link

-

Synthetic Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Specific Chemical Entity: U.S. EPA. CompTox Chemicals Dashboard.[4] N-butyl-N'-tert-butylethane-1,2-diamine (CAS 91135-05-6).[5] Link

Sources

- 1. N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | 4062-60-6 [chemicalbook.com]

- 2. N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | 4062-60-6 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

The Disparate Dance of Alkyl Groups: A Technical Guide to Steric Hindrance Effects in N-butyl-N'-tert-butylethane-1,2-diamine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-butyl-N'-tert-butylethane-1,2-diamine presents a compelling case study in the nuanced world of steric effects. This unsymmetrically substituted diamine, featuring a flexible n-butyl group and a sterically demanding tert-butyl group, offers a unique platform to explore how subtle differences in alkyl substitution can profoundly influence molecular conformation, coordination chemistry, and reactivity. This in-depth technical guide provides a comprehensive analysis of the steric hindrance effects in this molecule, offering insights for its application in catalysis, materials science, and as a scaffold in drug design. We will delve into its synthesis, conformational landscape, and the downstream consequences of its structural asymmetry.

Introduction: The Significance of Steric Asymmetry

Steric hindrance, the spatial arrangement of atoms or groups that impedes chemical reactions or dictates conformational preferences, is a cornerstone of modern chemistry.[1] The tert-butyl group, with its large, rigid, and non-polar nature, is a classic example of a sterically demanding substituent.[1] In contrast, the n-butyl group offers greater conformational flexibility. The juxtaposition of these two groups on an ethylenediamine backbone in N-butyl-N'-tert-butylethane-1,2-diamine creates a molecule with distinct steric and electronic environments at its two nitrogen centers. This asymmetry is not a mere structural curiosity but a design element that can be exploited to fine-tune the properties of metal complexes and organic molecules. Understanding the steric effects at play is crucial for predicting and controlling the behavior of this versatile diamine in various applications, from asymmetric catalysis to the development of targeted therapeutics.

Synthesis of N-butyl-N'-tert-butylethane-1,2-diamine: A Representative Protocol

Experimental Protocol: A Plausible Synthetic Route

This protocol is a representative example and may require optimization.

Step 1: Synthesis of N-tert-butyl-2-aminoethanol

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-aminoethanol in a suitable solvent such as ethanol.

-

Add 1.2 equivalents of tert-butyl bromide.

-

Slowly add 1.5 equivalents of a non-nucleophilic base, such as triethylamine, to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-tert-butyl-2-aminoethanol.

Step 2: Synthesis of N-butyl-N'-tert-butylethane-1,2-diamine

-

In a separate flask, dissolve the N-tert-butyl-2-aminoethanol (1.0 equivalent) in a suitable solvent like dichloromethane.

-

Add 1.1 equivalents of butyraldehyde.

-

To this mixture, add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) in portions.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by distillation or column chromatography to obtain N-butyl-N'-tert-butylethane-1,2-diamine.

Diagram of the Synthetic Workflow

Caption: Workflow for NMR-based conformational analysis.

Computational Modeling of Steric Hindrance

Density Functional Theory (DFT) calculations provide a powerful in silico method to complement experimental data and gain a deeper understanding of the steric effects at play. By calculating the relative energies of different conformers, we can predict the most stable geometries and the energy barriers for interconversion.

Protocol for DFT Calculations:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of N-butyl-N'-tert-butylethane-1,2-diamine.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to predict the relative abundance of each in solution.

-

Steric Parameter Calculation: Employ methods such as the calculation of the percent buried volume (%Vbur) to quantify the steric bulk of the n-butyl and tert-butyl groups in different conformations.

| Steric Parameter | n-Butyl Group | tert-Butyl Group | Significance |

| A-Value (kcal/mol) | ~1.7 | ~4.9 | A measure of the steric bulk in a cyclohexane ring system. The much larger A-value for the tert-butyl group highlights its greater steric demand. [1] |

| Cone Angle (degrees) | ~100-110 | ~126 | A measure of the solid angle occupied by a ligand at a metal center. The larger cone angle of the tert-butyl group indicates greater steric shielding. |

| Flexibility | High | Low | The n-butyl group has multiple rotatable bonds, allowing it to adopt various conformations. The tert-butyl group is conformationally rigid. |

Impact on Coordination Chemistry and Reactivity

The steric asymmetry of N-butyl-N'-tert-butylethane-1,2-diamine has profound implications for its coordination to metal centers. The disparate steric environments around the two nitrogen atoms can lead to:

-

Selective Coordination: In certain scenarios, a metal ion may preferentially coordinate to the less sterically hindered n-butyl-substituted nitrogen.

-

Distorted Geometries: The steric clash between the bulky tert-butyl group and other ligands or the metal center itself can lead to distorted coordination geometries.

-

Modulated Reactivity: The steric environment around the metal center can influence the approach of substrates in catalytic reactions, thereby affecting reaction rates and selectivities. For instance, the bulky tert-butyl group can create a chiral-like pocket around the metal center, which can be beneficial in asymmetric catalysis.

Applications in Drug Development

The unique structural features of N-butyl-N'-tert-butylethane-1,2-diamine make it an interesting scaffold for drug design. The diamine core is a common motif in many biologically active molecules. The ability to introduce both a flexible and a bulky substituent allows for the fine-tuning of a molecule's interaction with a biological target.

-

Receptor Binding: The n-butyl group can provide a flexible tail that can explore different binding pockets, while the tert-butyl group can act as a rigid anchor or a steric shield to prevent unwanted interactions.

-

Metabolic Stability: The tert-butyl group can be used to block sites of metabolic degradation, thereby increasing the half-life of a drug candidate. [1]

Conclusion

N-butyl-N'-tert-butylethane-1,2-diamine serves as an exemplary model for understanding the intricate interplay of steric effects in unsymmetrically substituted molecules. The contrasting nature of the n-butyl and tert-butyl groups imparts distinct conformational preferences and reactivity to the two ends of the molecule. A thorough understanding of these steric effects, gained through a combination of synthesis, spectroscopic analysis, and computational modeling, is paramount for harnessing the full potential of this and related diamines in the design of novel catalysts, materials, and therapeutic agents. The principles outlined in this guide provide a framework for the rational design and application of sterically tailored molecules in a wide range of chemical and biological contexts.

References

Sources

A Senior Application Scientist's Technical Guide to N,N'-di-tert-butylethane-1,2-diamine: Sourcing, Handling, and Application

Author's Note: This guide addresses the technical specifications, commercial availability, and applications of N,N'-di-tert-butylethane-1,2-diamine (CAS No. 4062-60-6). The initial query for "N-butyl-N'-tert-butylethane-1,2-diamine" did not correspond to a readily available commercial chemical with significant documentation. The closely related and commercially prevalent title compound is therefore the focus of this whitepaper, as it offers a practical and actionable resource for researchers, scientists, and drug development professionals.

Section 1: Compound Identification and Physicochemical Profile

N,N'-di-tert-butylethane-1,2-diamine is a sterically hindered vicinal diamine that has found significant utility as a ligand in coordination chemistry and as a versatile building block in organic synthesis.[1][2] Its bulky tert-butyl groups create a unique steric environment around the nitrogen atoms, influencing the geometry and reactivity of metal complexes and synthetic intermediates.

This compound is also known by several synonyms, including 1,2-Bis(tert-butylamino)ethane and N,N'-Bis(tert-butyl)ethylenediamine.[3][4][5] Accurate identification through its CAS Registry Number, 4062-60-6, is crucial for procurement and regulatory compliance.[3][5][6]

The fundamental properties of this compound are summarized below, compiled from various supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 4062-60-6 | [3][5] |

| Molecular Formula | C10H24N2 | [3][5] |

| Molecular Weight | 172.31 g/mol | [3][5] |

| Appearance | Colorless to light yellow clear liquid | [7][8] |

| Boiling Point | 191 - 198 °C | [8][9] |

| Density | ~0.80 g/mL at 25 °C | [8][9] |

| Refractive Index | n20/D ~1.43 | [8][9] |

| Flash Point | ~144 °F (62 °C) | [9] |

| Purity (Typical) | ≥ 98% (GC) | [8] |

Section 2: Commercial Availability and Supplier Qualification

N,N'-di-tert-butylethane-1,2-diamine is available from a range of chemical suppliers, catering to needs from research and development quantities to bulk industrial scales. The choice of supplier is a critical decision that impacts experimental reproducibility and scalability.

Representative Commercial Suppliers

The following table provides a non-exhaustive list of suppliers. Researchers should always obtain lot-specific Certificates of Analysis (CoA) to verify purity and specifications.

| Supplier | Typical Purity | Notes |

| Thermo Scientific (Alfa Aesar) | 98% | A well-established source for research quantities.[10] |

| Sigma-Aldrich (Merck) | ≥98% | Offers various grades for laboratory and synthesis applications. |

| TCI America | >98.0% (GC) | A key supplier for organic synthesis reagents.[11] |

| AdvanSix | 98.0 wt % min. | Provides specifications for industrial use, including limits on water and related amines.[12] |

| Chem-Impex International | ≥ 98% (GC) | Supplies specialty chemicals for pharmaceutical and materials science research.[8] |

| BLDpharm | N/A | Lists the product for online ordering, may require cold-chain transport.[13] |

| JHECHEM CO LTD | 99.00% | A China-based manufacturer and trader listed on platforms like ECHEMI.[14] |

Workflow for New Supplier Qualification

Bringing a new supplier online for a critical reagent requires a systematic validation process. The causality behind this workflow is to mitigate risks associated with purity, impurities, and batch-to-batch variability, which can compromise research outcomes or production campaigns.

Caption: A logical workflow for qualifying a new chemical supplier.

This self-validating system ensures that the material's identity, purity, and water content are confirmed internally before it is introduced into critical workflows. For instance, an unverified high water content (checked by Karl Fischer titration) could quench sensitive organometallic catalysts, leading to failed reactions.

Section 3: Applications in Research and Drug Development

The unique steric and electronic properties of N,N'-di-tert-butylethane-1,2-diamine make it a valuable component in several fields.

-

Catalysis: It serves as an effective N-donor ligand in various catalytic processes.[2][8] The bulky tert-butyl groups can enhance catalyst stability and influence enantioselectivity in asymmetric synthesis.

-

Pharmaceutical Development: The diamine backbone is a common structural motif in pharmacologically active molecules. This compound serves as a key primary or secondary intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[9][10][15]

-

Polymer Chemistry: It can be used as a curing agent for epoxy resins, where it contributes to the polymer's mechanical properties and thermal stability.[8] Its properties are also leveraged in the formulation of adhesives and coatings to improve durability.[8]

Section 4: Synthesis Pathway Overview

For laboratories requiring custom modifications or large quantities, understanding the synthesis is valuable. A common industrial process involves a two-step reaction starting from readily available precursors: tert-butylamine and glyoxal.[16]

-

Condensation: Tert-butylamine reacts with aqueous glyoxal to form the corresponding diimine intermediate. This step is typically performed in an organic solvent at moderately elevated temperatures (e.g., 45-50 °C).[16]

-

Hydrogenation: The resulting diimine is hydrogenated under pressure using a catalyst, such as platinum on carbon (Pt/C), to reduce the imine double bonds and yield the final N,N'-di-tert-butylethane-1,2-diamine product.[16]

Caption: A simplified schematic of the industrial synthesis pathway.

Section 5: Experimental Protocols: Safety, Handling, and Usage

Hazard Assessment and Safe Handling

N,N'-di-tert-butylethane-1,2-diamine is classified as a corrosive liquid that causes severe skin burns and eye damage.[17][18][19] Some sources also classify it as a flammable liquid and vapor.[18][20] A thorough risk assessment is mandatory before any handling.

| Hazard Class | Precautionary Measures | Source(s) |

| Skin Corrosion (Category 1B) | Wear nitrile or butyl rubber gloves, a flame-retardant lab coat, and ensure full skin coverage. | [17][18] |

| Serious Eye Damage (Category 1) | Use chemical safety goggles and a face shield for all transfers. | [17][18] |

| Flammability (Category 3) | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers during transfers. | [18][20] |

Protocol: Safe Chemical Transfer

-

Work Area Preparation: Conduct all transfers inside a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible.[17]

-

Personal Protective Equipment (PPE): Don appropriate PPE as detailed in the table above.

-

Inert Atmosphere Transfer: The compound can form a white precipitate upon exposure to air (likely a hydrate or carbonate).[12] For sensitive applications, transfer the liquid under an inert atmosphere (Nitrogen or Argon) using syringe techniques or a glovebox.

-

Container Grounding: When transferring from a large container, ensure both the source and receiving vessels are electrically bonded and grounded to prevent static discharge.[18]

-

Spill Management: Keep an appropriate spill kit for corrosive liquids (e.g., sodium bicarbonate for neutralization, and an inert absorbent material like vermiculite) readily available.

-

Waste Disposal: Dispose of contaminated materials and excess chemicals in a designated, properly labeled hazardous waste container according to institutional and local regulations.[17]

Protocol: Preparation of a 0.5 M Stock Solution in Toluene

This protocol describes the preparation of a stock solution suitable for use in catalysis or organic synthesis. The choice of an anhydrous solvent like toluene is critical, as the diamine's utility often lies in water-sensitive reactions.

-

Solvent Preparation: Use anhydrous toluene, either freshly distilled or obtained from a solvent purification system, to minimize water content.

-

Glassware Preparation: Oven-dry all glassware (e.g., a 50 mL volumetric flask with a septa-sealed cap) and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Reagent Transfer:

-

Calculate the required mass of the diamine. For 50 mL of a 0.5 M solution: 0.050 L * 0.5 mol/L * 172.31 g/mol = 4.308 g.

-

In the fume hood, add a magnetic stir bar to the volumetric flask.

-

Using a glass syringe and needle, carefully draw up the required volume of N,N'-di-tert-butylethane-1,2-diamine (4.308 g / 0.80 g/mL ≈ 5.39 mL).

-

Transfer the diamine into the volumetric flask.

-

-

Dilution and Storage:

-

Dilute to the 50 mL mark with anhydrous toluene.

-

Seal the flask with the septum cap and wrap the seal with Parafilm®.

-

Stir the solution until it is homogeneous.

-

Store the solution in a clearly labeled container in a cool, dry place, preferably under an inert atmosphere. The label should include the chemical name, concentration, solvent, preparation date, and your initials.

-

References

-

N,N'-DI-TERT-BUTYLETHYLENEDIAMINE(CAS# 4062-60-6). Angene Chemical. [Link]

-

N,N'-di-t-Butylethylenediamine. NIST Chemistry WebBook. [Link]

-

N,N'-Di-tert-butylethylenediamine CAS 4062-60-6. Watson International. [Link]

-

N,N'-Di-tert-butylethylenediamine. India Fine Chemicals. [Link]

-

N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680. PubChem, National Center for Biotechnology Information. [Link]

- EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine.

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

-

N,N'-Di-tert-Butylethylenediamine. AdvanSix. [Link]

Sources

- 1. N-butyl-N',N'-diethylethane-1,2-diamine | 50342-04-6 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N,N'-di-t-Butylethylenediamine [webbook.nist.gov]

- 4. N,N'-Di-tert-butylethylenediamine-India Fine Chemicals [indiafinechemicals.com]

- 5. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenesci.com [angenesci.com]

- 7. watson-int.com [watson-int.com]

- 8. chemimpex.com [chemimpex.com]

- 9. N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | 4062-60-6 [chemicalbook.com]

- 10. N,N'-Di-tert-butylethylenediamine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. N,N'-Di-tert-butylethylenediamine | 4062-60-6 | TCI AMERICA [tcichemicals.com]

- 12. advansix.com [advansix.com]

- 13. 4062-60-6|N1,N2-Di-tert-butylethane-1,2-diamine|BLD Pharm [bldpharm.com]

- 14. echemi.com [echemi.com]

- 15. 4062-60-6 | N1,N2-Di-tert-butylethane-1,2-diamine - AiFChem [aifchem.com]

- 16. EP0233510B1 - Process for the production of di-tert.-butyl-ethylene diamine - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for N-butyl-N'-tert-butylethane-1,2-diamine in Catalysis

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Asymmetry in Diamine Ligands

In the realm of transition metal catalysis, the design of the ligand scaffold is paramount to achieving high efficiency, selectivity, and broad substrate scope. Vicinal diamines have emerged as a privileged class of ligands, capable of forming stable five-membered chelate rings with a variety of transition metals, thereby creating a well-defined coordination sphere for catalytic transformations. While C₂-symmetric diamines have been extensively studied and successfully applied in asymmetric catalysis, there is a growing interest in the unique properties of unsymmetrical diamines.

N-butyl-N'-tert-butylethane-1,2-diamine is a prime example of an unsymmetrically substituted vicinal diamine. The distinct steric and electronic properties of the n-butyl and tert-butyl groups offer a unique opportunity for fine-tuning the catalytic environment. The bulky tert-butyl group can create a sterically hindered pocket around the metal center, influencing substrate approach and enantioselectivity, while the less sterically demanding n-butyl group can modulate the electronic properties of the catalyst. This inherent asymmetry can be a powerful tool in controlling reactivity and selectivity in a variety of catalytic reactions, including but not limited to, palladium-catalyzed cross-coupling reactions and copper-catalyzed transformations.

This guide provides a comprehensive overview of the potential applications of N-butyl-N'-tert-butylethane-1,2-diamine as a ligand in catalysis, complete with detailed protocols and mechanistic considerations to aid researchers in harnessing the potential of this versatile ligand.

I. Palladium-Catalyzed C-N Cross-Coupling Reactions: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency. The choice of ligand is critical to the success of these reactions, influencing catalyst stability, activity, and the scope of compatible coupling partners. Diamine ligands have been shown to be effective in stabilizing palladium catalysts and promoting the key steps of the catalytic cycle.[1]

The unsymmetrical nature of N-butyl-N'-tert-butylethane-1,2-diamine makes it an intriguing candidate for this transformation. The steric bulk of the tert-butyl group can facilitate the reductive elimination step, which is often rate-limiting, while the overall electronic properties of the ligand can influence the oxidative addition of the aryl halide.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. The diamine ligand plays a crucial role in stabilizing the palladium center throughout this cycle.

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Application Note: C-N Coupling of Aryl Bromides with Secondary Amines

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with a secondary amine using N-butyl-N'-tert-butylethane-1,2-diamine as the ligand. This reaction is a model system to evaluate the efficacy of the ligand in promoting C-N bond formation.

Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Value/Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃ | A common and reliable source of Pd(0). |

| Ligand | N-butyl-N'-tert-butylethane-1,2-diamine | The unsymmetrical nature may enhance catalytic activity. |

| Base | NaOtBu | A strong, non-nucleophilic base suitable for a wide range of substrates. |

| Solvent | Toluene | A non-polar aprotic solvent that is effective for this transformation. |

| Temperature | 100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |

| Catalyst Loading | 1-2 mol % Pd | A typical catalyst loading for efficient cross-coupling. |

Detailed Experimental Protocol: Synthesis of N-Aryl Amines

Objective: To synthesize an N-aryl amine via palladium-catalyzed cross-coupling.

Materials:

-

Palladium(0) tris(dibenzylideneacetone) dipalladium(0) (Pd₂(dba)₃)

-

N-butyl-N'-tert-butylethane-1,2-diamine

-

Sodium tert-butoxide (NaOtBu)

-

Aryl bromide (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Anhydrous toluene (5 mL)

-

An inert atmosphere glovebox or Schlenk line

Procedure:

-

Catalyst Preparation:

-

In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and N-butyl-N'-tert-butylethane-1,2-diamine (0.024 mmol, 4.5 mg) to a flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes to allow for ligand-metal complex formation.

-

-

Reaction Assembly:

-

To the Schlenk tube containing the catalyst solution, add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).

-

Add sodium tert-butoxide (1.4 mmol, 135 mg).

-

Add the remaining anhydrous toluene (3 mL).

-

-

Reaction Execution:

-

Seal the Schlenk tube and remove it from the glovebox.

-

Place the reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

-

II. Copper-Catalyzed Ullmann-Type C-N and C-O Coupling Reactions

The Ullmann condensation is a classical method for the formation of C-N and C-O bonds, typically requiring harsh reaction conditions. The development of diamine-ligated copper catalysts has revolutionized this field, allowing for milder reaction conditions and a broader substrate scope.[2][3] The N-butyl-N'-tert-butylethane-1,2-diamine ligand is expected to be effective in these transformations, with the two nitrogen atoms chelating to the copper center and facilitating the catalytic cycle.

Mechanistic Insights

The mechanism of the copper-catalyzed Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle. The diamine ligand stabilizes the copper center and promotes the oxidative addition of the aryl halide to the copper(I)-amide or copper(I)-alkoxide complex.

Caption: Proposed Catalytic Cycle for Copper-Catalyzed Ullmann Coupling.

Application Note: C-N Coupling of Aryl Iodides with Primary Amines

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a primary amine with an aryl iodide, utilizing N-butyl-N'-tert-butylethane-1,2-diamine as the ligand.

Table 2: Key Parameters for Copper-Catalyzed N-Arylation

| Parameter | Value/Condition | Rationale |

| Copper Source | CuI | A common and effective copper(I) source for Ullmann couplings. |

| Ligand | N-butyl-N'-tert-butylethane-1,2-diamine | Chelating diamine to stabilize the copper catalyst. |

| Base | K₂CO₃ or K₃PO₄ | A mild inorganic base suitable for a range of substrates. |

| Solvent | Dioxane or DMF | Polar aprotic solvents that facilitate the reaction. |

| Temperature | 110 °C | A typical temperature for copper-catalyzed cross-coupling reactions. |

| Catalyst Loading | 5-10 mol % Cu | Standard catalyst loading for efficient conversion. |

Detailed Experimental Protocol: Synthesis of N-Aryl Primary Amines

Objective: To synthesize an N-aryl primary amine via copper-catalyzed cross-coupling.

Materials:

-

Copper(I) iodide (CuI)

-

N-butyl-N'-tert-butylethane-1,2-diamine

-

Potassium carbonate (K₂CO₃)

-

Aryl iodide (1.0 mmol)

-

Primary amine (2.0 mmol)

-

Anhydrous dioxane (5 mL)

-

An inert atmosphere glovebox or Schlenk line

Procedure:

-

Reaction Assembly:

-

In an inert atmosphere, add CuI (0.05 mmol, 9.5 mg), N-butyl-N'-tert-butylethane-1,2-diamine (0.1 mmol, 18.4 mg), and K₂CO₃ (2.0 mmol, 276 mg) to a flame-dried Schlenk tube.

-

Add the aryl iodide (1.0 mmol) and the primary amine (2.0 mmol).

-

Add anhydrous dioxane (5 mL).

-

-

Reaction Execution:

-

Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired N-aryl primary amine.

-

III. Synthesis of N-butyl-N'-tert-butylethane-1,2-diamine

For researchers interested in exploring the catalytic applications of this ligand, a reliable synthetic route is essential. The following is a plausible two-step synthesis starting from commercially available materials.

Caption: Plausible Synthetic Workflow for a related unsymmetrical diamine. A similar approach can be envisioned for N-butyl-N'-tert-butylethane-1,2-diamine.

IV. Conclusion and Future Outlook

N-butyl-N'-tert-butylethane-1,2-diamine represents a promising, yet underexplored, ligand for transition metal catalysis. Its inherent asymmetry in both steric and electronic properties provides a unique platform for the development of highly selective and efficient catalytic systems. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to investigate the full potential of this ligand in a variety of important organic transformations. Further studies into its applications in asymmetric catalysis, as well as a deeper mechanistic understanding of its role in catalytic cycles, will undoubtedly pave the way for new and innovative synthetic methodologies.

References

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, Indoles, Imidazoles, and Amides using an N,N'-Dimethylethylenediamine Ligand. Journal of the American Chemical Society, 124(50), 14844–14845.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508.

- Shen, Q., & Hartwig, J. F. (2006). Lewis Acid-Promoted, Palladium-Catalyzed Amination of Aryl Chlorides with Primary Alkyl- and Arylamines. Journal of the American Chemical Society, 128(31), 10028–10029.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.

- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.

- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

Sources

Application Notes & Protocols: N-Butyl-N'-tert-butylethane-1,2-diamine in Copper-Catalyzed Cross-Coupling Reactions

Introduction: The Ascendancy of Diamine Ligands in Modern Ullmann Couplings

Copper-catalyzed cross-coupling reactions, historically known as the Ullmann condensation, represent a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] These reactions are pivotal for constructing carbon-heteroatom bonds (C-N, C-O, C-S), offering a cost-effective and less toxic alternative to palladium-based systems like the Buchwald-Hartwig reaction.[3] However, traditional Ullmann conditions were notoriously harsh, often requiring stoichiometric amounts of copper and temperatures exceeding 200 °C.[4]

A paradigm shift occurred with the introduction of ancillary ligands that could stabilize the copper catalyst and facilitate the catalytic cycle under significantly milder conditions.[1][5] Among the most successful and versatile ligand classes are the N,N'-disubstituted 1,2-diamines.[2] These simple, accessible bidentate ligands have revolutionized copper catalysis, enabling reactions at lower temperatures, with catalytic amounts of copper, and across a broader range of substrates.[1]

This guide focuses on N-butyl-N'-tert-butylethane-1,2-diamine , a sterically hindered and electronically rich ligand. Its asymmetric design, featuring a moderately bulky n-butyl group and a highly hindered tert-butyl group, provides a unique steric and electronic environment around the copper center. This structure is engineered to enhance catalyst stability, prevent the formation of unreactive aggregates, and promote high turnover numbers in a variety of cross-coupling transformations.[1][6] We will explore the mechanistic rationale behind its efficacy and provide detailed, field-proven protocols for its application in key C-N and C-O bond-forming reactions.

Mechanistic Rationale: How N-Butyl-N'-tert-butylethane-1,2-diamine Drives Catalysis

The efficacy of a copper-diamine catalyst system is rooted in its ability to facilitate a Cu(I)/Cu(III) catalytic cycle, which is now widely accepted for many Ullmann-type C-N and C-O couplings.[4][7] The N-butyl-N'-tert-butylethane-1,2-diamine ligand plays a critical role in each step of this process.

The Proposed Catalytic Cycle:

-

Active Catalyst Formation: The cycle begins with the coordination of the diamine ligand to a Cu(I) salt (e.g., CuI), forming a soluble and catalytically active complex.

-

Nucleophile Coordination & Deprotonation: The nucleophile (an amine, R₂NH, or an alcohol, ROH) coordinates to the Cu(I) center. In the presence of a base (e.g., K₃PO₄), the nucleophile is deprotonated to form a key copper(I)-amido or copper(I)-alkoxide intermediate.

-

Oxidative Addition: This is often the rate-determining step. The aryl halide (Ar-X) undergoes oxidative addition to the electron-rich Cu(I) center, generating a transient, high-energy Cu(III) intermediate.[7] The electron-donating alkyl groups on the diamine ligand increase the electron density at the copper center, thereby facilitating this crucial step.

-

Reductive Elimination: The final step involves the reductive elimination from the Cu(III) species, which forms the desired C-N or C-O bond and regenerates the active Cu(I)-diamine catalyst, allowing it to re-enter the catalytic cycle.

The Causality Behind Ligand Choice:

-

Steric Hindrance: The bulky tert-butyl and n-butyl groups are not merely spectators. They create a defined steric pocket around the copper atom. This hindrance prevents the formation of less reactive, multiply-ligated copper "ate" complexes and discourages catalyst deactivation through aggregation.[1][8]

-

Chelation and Stability: The bidentate nature of the ethylenediamine backbone allows for strong chelation to the copper ion. This chelation effect stabilizes the copper intermediates throughout the catalytic cycle, particularly the otherwise unstable Cu(III) species.[9]

-

Enhanced Solubility: The alkyl groups on the ligand improve the solubility of the copper catalyst in common non-polar organic solvents like toluene and dioxane, ensuring a homogeneous reaction medium which often leads to more reproducible results and faster reaction rates.

Sources

- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. N,N'-Di-tert-butylethylenediamine | 4062-60-6 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: N-butyl-N'-tert-butylethane-1,2-diamine in Polymer Synthesis

Introduction: The Strategic Role of Steric Hindrance in Polymer Chemistry

N-butyl-N'-tert-butylethane-1,2-diamine, systematically known as N,N'-Di-tert-butylethylene-diamine (DBEDA), is a symmetrically substituted aliphatic diamine with the CAS Number 4062-60-6.[1][2][3][4] Its molecular structure is distinguished by the presence of two bulky tert-butyl groups attached to the nitrogen atoms of an ethylenediamine backbone. This significant steric hindrance is not a limitation but a key structural feature that dictates its chemical reactivity and utility in polymer synthesis.[2] The bulky substituents modulate the nucleophilicity of the nitrogen atoms and influence the geometry of metal complexes, making DBEDA a valuable component in catalysis and as a polymer building block.[2]

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the application of N-butyl-N'-tert-butylethane-1,2-diamine in various polymerization processes. We will explore its role as a ligand in metal-catalyzed ring-opening polymerization (ROP) of lactides, as a curing agent for epoxy resins, and as a chain extender in polyurethane synthesis.

I. Metal-Catalyzed Ring-Opening Polymerization of Lactide

The synthesis of biodegradable polyesters, such as polylactide (PLA), through the ring-opening polymerization (ROP) of lactide is of significant interest for biomedical applications.[4] Metal complexes are often employed as catalysts to achieve controlled polymerization with predictable molecular weights and narrow dispersities.[5][6] N-butyl-N'-tert-butylethane-1,2-diamine can serve as a crucial ligand in such catalytic systems, where its steric bulk influences the stereoselectivity and activity of the catalyst.[2]

Mechanistic Insights: The Role of the Diamine Ligand

In metal-catalyzed ROP of lactide, the diamine ligand plays a pivotal role in stabilizing the metal center and modulating its electronic and steric properties. The reaction typically proceeds via a coordination-insertion mechanism.

-

Initiation: An initiator, commonly an alcohol, coordinates to the metal center of the catalyst complex.

-

Coordination: A lactide monomer molecule then coordinates to the metal center.

-

Insertion: The coordinated initiator attacks the carbonyl group of the lactide, leading to the ring-opening of the lactide and its insertion into the metal-initiator bond.

-

Propagation: The newly formed polymer chain, now attached to the metal center, can coordinate with and ring-open subsequent lactide monomers, leading to chain growth.

The sterically demanding N-butyl-N'-tert-butylethane-1,2-diamine ligand influences the geometry of the metal complex, which in turn can affect the stereoselectivity of the polymerization, favoring the formation of either isotactic or syndiotactic PLA from a racemic mixture of lactide.

Diagram: Coordination-Insertion Mechanism

Caption: Generalized workflow for metal-catalyzed ROP of lactide.

Protocol: Synthesis of a Zinc(II) Complex with N-butyl-N'-tert-butylethane-1,2-diamine and its use in ROP of L-Lactide

This protocol is adapted from methodologies for similar zinc complexes with N,N'-disubstituted diamine ligands and should be optimized for specific experimental setups.[2]

Materials:

-

N-butyl-N'-tert-butylethane-1,2-diamine (DBEDA)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Triethylamine (NEt₃), freshly distilled

-

Toluene, anhydrous

-

L-Lactide, recrystallized and dried

-

Benzyl alcohol (BnOH), as initiator, freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Methanol

Part A: Synthesis of the Zinc(II)-Diamine Catalyst

-

Reaction Setup: In a glovebox, add anhydrous ZnCl₂ (1.0 mmol) and a magnetic stir bar to a dry Schlenk flask. Add 20 mL of anhydrous toluene.

-

Ligand Addition: In a separate flask, dissolve N-butyl-N'-tert-butylethane-1,2-diamine (1.0 mmol) and triethylamine (2.2 mmol) in 10 mL of anhydrous toluene.

-

Reaction: Slowly add the ligand solution to the stirring suspension of ZnCl₂ at room temperature.

-

Reflux: Heat the reaction mixture to reflux for 12 hours under a nitrogen atmosphere.

-

Isolation: Allow the mixture to cool to room temperature. A precipitate of triethylammonium chloride will form. Filter the mixture under an inert atmosphere.

-

Purification: Remove the toluene from the filtrate under reduced pressure to yield the crude zinc complex. The complex can be further purified by recrystallization from a suitable solvent system like toluene/hexane.

Part B: Ring-Opening Polymerization of L-Lactide

-

Monomer and Catalyst Preparation: In a glovebox, add L-lactide (e.g., 500 mg, 3.47 mmol) and the synthesized Zinc(II)-diamine catalyst (e.g., at a monomer-to-catalyst ratio of 200:1) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Solvent and Initiator Addition: Add anhydrous dichloromethane (DCM) to achieve a desired monomer concentration (e.g., 1 M). Add benzyl alcohol as the initiator (e.g., at a monomer-to-initiator ratio of 200:1).

-

Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy to determine the monomer conversion.

-

Termination and Precipitation: After achieving the desired conversion, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the DCM solution into a large excess of cold methanol.

-

Purification and Drying: Filter the precipitated polylactide, wash it with methanol, and dry it in a vacuum oven at 40 °C until a constant weight is achieved.

Characterization: The resulting polylactide can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.

| Parameter | Typical Range | Rationale |